2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride

Aqueous solubility Salt form optimization Biochemical assay compatibility

2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride (CAS 2251054-39-2) is a heterocyclic building block based on the 4-azaindole (pyrrolo[3,2-b]pyridine) scaffold, functionalized with an acetic acid side chain at the C-5 position and supplied as the dihydrochloride salt (MW 249.09 g/mol, molecular formula C₉H₁₀Cl₂N₂O₂). The parent free base (CAS 1261578-71-5) has an MW of 176.17 g/mol, an XLogP3 of 0.6, and a topological polar surface area of 66 Ų.

Molecular Formula C9H10Cl2N2O2
Molecular Weight 249.09
CAS No. 2251054-39-2
Cat. No. B2511522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride
CAS2251054-39-2
Molecular FormulaC9H10Cl2N2O2
Molecular Weight249.09
Structural Identifiers
SMILESC1=CC2=C(C=CN2)N=C1CC(=O)O.Cl.Cl
InChIInChI=1S/C9H8N2O2.2ClH/c12-9(13)5-6-1-2-7-8(11-6)3-4-10-7;;/h1-4,10H,5H2,(H,12,13);2*1H
InChIKeyYJKPXCRPFUWQLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic Acid Dihydrochloride – Building Block Identity and Physicochemical Profile


2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride (CAS 2251054-39-2) is a heterocyclic building block based on the 4-azaindole (pyrrolo[3,2-b]pyridine) scaffold, functionalized with an acetic acid side chain at the C-5 position and supplied as the dihydrochloride salt (MW 249.09 g/mol, molecular formula C₉H₁₀Cl₂N₂O₂) . The parent free base (CAS 1261578-71-5) has an MW of 176.17 g/mol, an XLogP3 of 0.6, and a topological polar surface area of 66 Ų [1]. The pyrrolo[3,2-b]pyridine core is recognized as a privileged scaffold in medicinal chemistry, serving as a bioisostere for indole with distinct basicity and hydrogen-bonding properties conferred by the pyridine nitrogen [2]. The 5-position acetic acid substituent provides a versatile synthetic handle for amide coupling, esterification, and further derivatization in library synthesis and SAR campaigns.

Why Generic Substitution of 2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic Acid Dihydrochloride Is Not Advisable


Simple substitution of this building block with a regioisomer (e.g., C-3 acetic acid), a different salt form (free base), or a scaffold-hop analog (e.g., indole-5-acetic acid or pyrrolo[2,3-b]pyridine) introduces quantifiable differences in aqueous solubility, receptor selectivity, pKa, and synthetic derivatization potential that propagate through entire SAR campaigns. The C-5 substitution pattern on the pyrrolo[3,2-b]pyridine core has been shown to confer >100-fold selectivity improvements in GPCR programs compared to the unsubstituted scaffold [1], while the dihydrochloride salt form provides ≥100 mM aqueous solubility enabling direct use in biochemical assays without organic co-solvents . These are not interchangeable properties, and substituting an apparently similar building block risks introducing solubility failure, altered target selectivity, or incompatible physicochemical profiles that invalidate lead series data.

Quantitative Differentiation Evidence for 2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic Acid Dihydrochloride vs. Comparators


Dihydrochloride Salt Delivers ≥100 mM Aqueous Solubility vs. Free Base's Limited Water Solubility

The dihydrochloride salt form (MW 249.09) of 2-{1H-pyrrolo[3,2-b]pyridin-5-yl}acetic acid provides aqueous solubility of ≥25.22 mg/mL (100.00 mM) in water at room temperature . In contrast, the corresponding free base (MW 176.17, XLogP3 = 0.6) exhibits limited aqueous solubility and generally requires dissolution in organic solvents such as DMSO or methanol [1]. The ~41% mass increase from salt formation (249.09 vs. 176.17 g/mol) must be accounted for in molarity calculations but is outweighed by the order-of-magnitude solubility gain.

Aqueous solubility Salt form optimization Biochemical assay compatibility

C-5 Acetamide Derivatization Confers >100-Fold 5-HT1F Receptor Selectivity Over 5-HT1A/1B/1D Subtypes vs. Unsubstituted Analog

In a systematic SAR study of pyrrolo[3,2-b]pyridine-based 5-HT1F receptor agonists, the C-5 acetamide derivative (compound 3b) demonstrated greater than 100-fold selectivity over the 5-HT1A, 5-HT1B, and 5-HT1D receptor subtypes [1]. By contrast, the pyrrolo[3,2-b]pyridine analog without C-5 acetamide functionalization (compound 3a) showed high 5-HT1F receptor affinity but offered no selectivity improvement compared to the lead indole-based compound 1a (LY334370) [1]. This demonstrates that the C-5 position is a critical vector for introducing subtype selectivity, a property not achievable with the unsubstituted scaffold or with C-3 acetic acid substitution.

GPCR selectivity 5-HT1F receptor Migraine therapeutics Serotonin receptor subtype

5-Position Substitution on Pyrrolo[3,2-b]pyridine Uniquely Modulates pKa and Anti-secretory Potency vs. 1- and 3-Position Modifications

Palmer et al. (2008) established a comprehensive SAR for 5-substituted 1H-pyrrolo[3,2-b]pyridines as gastric H⁺/K⁺-ATPase inhibitors, systematically investigating substitution at positions 1, 3, and 5 of the heterocycle [1]. The study demonstrated that the substitution pattern at position 5 has a dominant influence on anti-secretory activity, lipophilicity, and pKa value – three parameters that are interdependent for potassium-competitive acid blocker (P-CAB) pharmacology [1]. Substitution at positions 1 and 3 produced distinct SAR trends that did not recapitulate the potency and physicochemical profile achievable through 5-position modification. The pKa value is critical because it determines the concentration of the protonated (active) species in the parietal cell compartment (pH ~3) [1].

pKa modulation Gastric acid pump inhibition Potassium-competitive acid blocker Structure-activity relationship

Pyrrolo[3,2-b]pyridine Scaffold Replaces Highly Basic 5-Amidinoindole in Factor VIIa Inhibitors with Reduced Basicity While Retaining Potency

Rai et al. (2006) disclosed that in a series of factor VIIa inhibitors, the highly basic 5-amidinoindole moiety was successfully replaced with a less basic 5-aminopyrrolo[3,2-b]pyridine scaffold [1]. The amidinoindole group (pKa ~11-12 for the amidine) carries a permanent positive charge at physiological pH, which can limit membrane permeability and oral bioavailability. The 5-aminopyrrolo[3,2-b]pyridine replacement reduces basicity while maintaining key hydrogen-bonding interactions in the factor VIIa active site, as confirmed by X-ray crystallography at 2.54 Å resolution (PDB: 2F9B) [1]. This scaffold replacement strategy would not be feasible with indole-5-acetic acid or pyrrolo[2,3-b]pyridine analogs, which lack the appropriate nitrogen positioning for hinge-binding interactions.

Factor VIIa inhibition Scaffold hopping Basicity reduction Anticoagulant discovery

1H-Pyrrolo[3,2-b]pyridine Core Achieves >75% CNS Target Engagement After Oral Dosing in Rat GluN2B NAM Program

Soyode-Johnson et al. (2019) reported a series of selective GluN2B negative allosteric modulators (NAMs) built on a 1H-pyrrolo[3,2-b]pyridine core [1]. Lead optimization focused on increasing brain penetration while decreasing cytochrome P450 inhibition and hERG channel binding. Four optimized compounds (9, 25, 30, and 34) all achieved greater than 75% receptor occupancy in rat brain after a single oral dose of 10 mg/kg [1]. Compound 9 was further profiled in a dose-response experiment, yielding an ED₅₀ of 2.0 mg/kg for GluN2B receptor occupancy [1]. These data validate that the pyrrolo[3,2-b]pyridine scaffold is compatible with CNS drug-like properties including oral absorption, brain penetration, and sustained target engagement – attributes that are not guaranteed with alternative heterocyclic cores.

GluN2B NMDA receptor CNS drug discovery Receptor occupancy Oral bioavailability

Computed Drug-Likeness Profile: AlogP 1.29, PSA 90.65 Ų, QED 0.69 – Favorable Starting Point for Lead Optimization

Computed physicochemical descriptors for 2-{1H-pyrrolo[3,2-b]pyridin-5-yl}acetic acid (as cataloged by Aladdin Scientific) include AlogP of 1.29, Polar Surface Area of 90.65 Ų, 5 hydrogen bond acceptors, 2 hydrogen bond donors, and a Quantitative Estimate of Drug-likeness (QED) score of 0.69 . For comparison, the C-3 positional isomer (2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid) has a reported iLOGP of 0.81 and a predictably different TPSA due to altered hydrogen-bonding geometry . The QED score of 0.69 places the compound within the attractive lead-like space (QED >0.5 is generally considered drug-like), and the AlogP of 1.29 is well below the commonly cited lipophilicity ceiling of ~3 for lead compounds, reducing the risk of lipophilicity-driven promiscuity and solubility collapse during optimization.

Drug-likeness Physicochemical properties Lead-like properties ADME prediction

Optimal Application Scenarios for 2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic Acid Dihydrochloride Based on Quantitative Evidence


Kinase Inhibitor Library Synthesis via C-5 Amide Coupling

The C-5 acetic acid handle is ideally positioned for amide coupling to generate focused libraries targeting kinase hinge-binding pockets. The pyrrolo[3,2-b]pyridine scaffold is a recognized bioisostere for indole in ATP-competitive kinase inhibitors, with the pyridine nitrogen engaging the hinge region via hydrogen bonding [1]. The dihydrochloride salt's ≥100 mM aqueous solubility enables direct use in parallel amide coupling reactions in aqueous-organic solvent mixtures without pre-dissolution in DMSO, streamlining library production workflows.

CNS Drug Discovery Programs Requiring Oral Bioavailability and Brain Target Engagement

The 1H-pyrrolo[3,2-b]pyridine core has been validated in CNS programs, with GluN2B NAM compounds achieving >75% receptor occupancy at 10 mg/kg oral dose and an ED₅₀ of 2.0 mg/kg in rat [2]. The building block's favorable computed properties (AlogP 1.29, PSA 90.65 Ų, QED 0.69) align with CNS drug-like space, providing a de-risked starting point for neuroscience lead optimization. The reduced basicity of the pyrrolo[3,2-b]pyridine vs. indole scaffold [3] further supports CNS penetration by minimizing permanent positive charge at physiological pH.

GPCR Subtype-Selective Ligand Development (5-HT Receptor Family)

The C-5 position of the pyrrolo[3,2-b]pyridine scaffold has been demonstrated as a critical vector for achieving >100-fold subtype selectivity in the 5-HT receptor family [4]. Researchers developing selective serotonergic ligands can leverage the 5-acetic acid group for rapid SAR exploration via amide diversification, with the confidence that this substitution vector – rather than the C-3 position – is the validated path to subtype selectivity.

Potassium-Competitive Acid Blocker (P-CAB) Discovery

The Palmer et al. (2008) SAR study established that 5-substituted 1H-pyrrolo[3,2-b]pyridines are potent inhibitors of the gastric H⁺/K⁺-ATPase, with pKa modulation at position 5 being critical for parietal cell targeting [1]. The 5-acetic acid building block provides a direct entry point for synthesizing and optimizing novel P-CAB candidates, where precise pKa tuning (target range ~5-7 for optimal accumulation in the acidic parietal cell compartment) is essential for pharmacological activity.

Quote Request

Request a Quote for 2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.